2-Methoxy-4,6-dimethylnicotinonitrile

Vue d'ensemble

Description

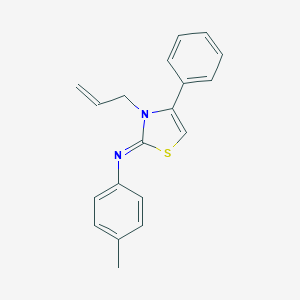

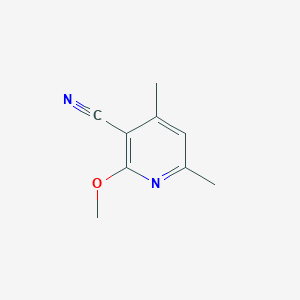

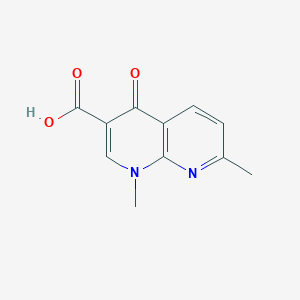

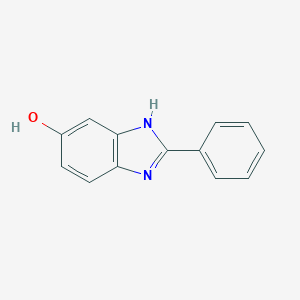

“2-Methoxy-4,6-dimethylnicotinonitrile” is a chemical compound with the molecular formula C₉H₁₀N₂O. It has a molecular weight of 162.19 g/mol . It is also known as 4,6-Dimethyl-2-methoxynicotinonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The InChI key for this compound is WEJLKGQPSKTCBR-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a molecular weight of 162.19 g/mol. The compound has a XLogP3-AA value of 1.6, indicating its lipophilicity. It has no hydrogen bond donors but has three hydrogen bond acceptors .

Applications De Recherche Scientifique

Applications in Photovoltaic Technology

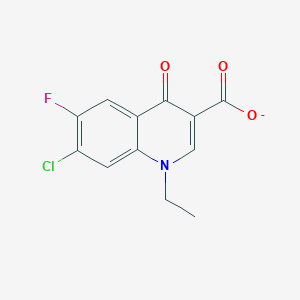

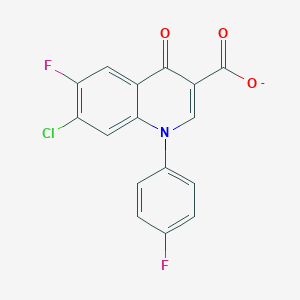

Co-sensitizer in Dye-Sensitized Solar Cells (DSSCs) 2-Methoxy-4,6-dimethylnicotinonitrile derivatives have been identified as effective co-sensitizers in dye-sensitized solar cells (DSSCs). Specifically, a derivative compound, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile (W-NO2), was synthesized and its application in DSSCs was investigated. This compound was used alongside N719 dye and demonstrated a remarkable enhancement in the photovoltaic performance. The molecular architecture of W-NO2 enabled significant improvements in spectral coverage and efficiency, showing a 1.78 times better efficiency compared to devices based solely on N719 (Hemavathi et al., 2019).

Applications in Organic Synthesis

Facilitating Synthesis of Nicotinamide and Nicotinic Acid Derivatives 2-Methoxy-3-cyanopyridines, closely related to this compound, have been used in organic synthesis, particularly in the preparation of nicotinamide and nicotinic acid derivatives. These compounds were synthesized via Lewis acid-promoted nucleophilic displacement reactions with various organo cuprates, resulting in the formation of 2,4,6-trisubstituted nicotinonitriles. Further hydrolysis of these compounds yielded nicotinic acid and nicotinamide derivatives, crucial in various biochemical applications. The mechanism of these reactions was explored through experimental studies and molecular modeling calculations (Abdel-Aziz, 2007).

Applications in Materials Science

Photophysical Applications A specific derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has been explored for its potential in photophysical applications. The synthesis, crystal structure, and photophysical properties of this compound were thoroughly studied, indicating its promising utility as a blue light-emitting material. The compound exhibited good absorption and fluorescence properties and demonstrated a positive solvatochromic effect, indicating its potential in photophysical and optoelectronic devices (Ahipa et al., 2014).

Safety and Hazards

The safety data sheet for “2-Methoxy-4,6-dimethylnicotinonitrile” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause irritation upon exposure. More detailed safety information should be available in the material safety data sheet provided by the manufacturer .

Mécanisme D'action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-dimethylnicotinonitrile . .

Propriétés

IUPAC Name |

2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJLKGQPSKTCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344237 | |

| Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65515-39-1 | |

| Record name | 2-Methoxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(propan-2-yloxy)propyl]quinazolin-4-amine](/img/structure/B348468.png)

![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)

![5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B348493.png)

![Benzo[a]phenoxazin-9-ylidene(dimethyl)azanium](/img/structure/B348499.png)

![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)

![6-Amino-3-ethyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B348520.png)